molecular formula C20H8O5 B12743962 12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone CAS No. 75083-40-8

12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone

Cat. No.: B12743962
CAS No.: 75083-40-8
M. Wt: 328.3 g/mol
InChI Key: FPOCFZJOIORTJS-UHFFFAOYSA-N
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Description

12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone: is a complex polycyclic compound characterized by its unique structure and multiple fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:

    Cyclization Reactions: These reactions form the polycyclic core of the compound.

    Oxidation Reactions: These introduce the ketone functionalities at specific positions.

    Aromatic Substitution Reactions: These are used to introduce various substituents on the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: This method is suitable for small to medium-scale production and allows for precise control over reaction conditions.

    Continuous Flow Processing: This method is more suitable for large-scale production and offers advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can further oxidize the compound to introduce additional functional groups.

    Reduction: This reaction can reduce the ketone groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms on the aromatic rings with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nitrating agents.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Dinaphtho[2,1-b1’,2’-d]furan: A structurally related compound with similar aromatic ring systems.

    Naphthopyran: Another polycyclic compound with a fused pyran ring.

Uniqueness

12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone is unique due to its specific arrangement of fused rings and the presence of multiple ketone functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

75083-40-8

Molecular Formula

C20H8O5

Molecular Weight

328.3 g/mol

IUPAC Name

12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone

InChI

InChI=1S/C20H8O5/c21-15-9-5-1-2-6-10(9)17(23)20-13(15)14-18(24)16(22)11-7-3-4-8-12(11)19(14)25-20/h1-8H

InChI Key

FPOCFZJOIORTJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=C(O3)C(=O)C5=CC=CC=C5C4=O)C(=O)C2=O

Origin of Product

United States

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